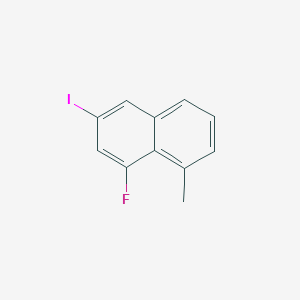

1-Fluoro-3-iodo-8-methyl-naphthalene

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H8FI |

|---|---|

Molecular Weight |

286.08 g/mol |

IUPAC Name |

1-fluoro-3-iodo-8-methylnaphthalene |

InChI |

InChI=1S/C11H8FI/c1-7-3-2-4-8-5-9(13)6-10(12)11(7)8/h2-6H,1H3 |

InChI Key |

IFGGVRMHTWDGQY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C=C2F)I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Fluoro 3 Iodo 8 Methyl Naphthalene

Strategic Retrosynthetic Analysis of 1-Fluoro-3-iodo-8-methyl-naphthalene

A retrosynthetic analysis of the target molecule reveals several potential disconnection points. The order in which the fluoro, iodo, and methyl groups are introduced is critical and is governed by the principles of electrophilic aromatic substitution and the directing effects of the substituents.

The synthesis of substituted naphthalenes has traditionally relied on electrophilic aromatic substitution; however, controlling the regioselectivity of these reactions can be challenging. nih.gov Modern synthetic strategies often employ C-H activation or build the substituted ring system through annulation reactions. nih.govthieme-connect.com

Two primary retrosynthetic strategies for this compound are considered:

Late-Stage Halogenation: This approach begins with a pre-formed 8-methyl-naphthalene derivative. The key challenge lies in the regioselective introduction of the fluorine and iodine atoms. A plausible disconnection pathway involves the C-I and C-F bonds, suggesting that iodination and fluorination are the final steps. For instance, one could envision a disconnection leading back to 1-fluoro-8-methyl-naphthalene, which would then require selective iodination at the C3 position. Alternatively, disconnection of the C-F bond could lead to 1-amino-3-iodo-8-methyl-naphthalene, a precursor suitable for the Balz-Schiemann reaction.

Naphthalene (B1677914) Core Construction: This strategy involves building the naphthalene skeleton from simpler, appropriately substituted precursors. rsc.org For example, a Diels-Alder reaction between a substituted 2-pyrone and an aryne could be envisioned to construct the polysubstituted naphthalene core. rsc.org Another approach involves the palladium-catalyzed carboannulation of internal alkynes and o-allylaryl halides. thieme-connect.com This method allows for the assembly of the naphthalene ring with substituents already in place, potentially offering greater control over the final substitution pattern.

A possible retrosynthetic pathway is outlined below:

graph TD A[this compound] -->|C-I Disconnection| B(1-Fluoro-8-methyl-naphthalene); A -->|C-F Disconnection via Diazotization| C(1-Amino-3-iodo-8-methyl-naphthalene); C -->|C-I Disconnection| D(1-Amino-8-methyl-naphthalene); B -->|C-F Disconnection via Diazotization| D; D -->|Naphthalene Synthesis| E[Substituted Benzene (B151609)/Butadiene Precursors];

This analysis suggests that 1-amino-8-methyl-naphthalene is a key intermediate, from which the fluorine and iodine can be installed sequentially.

The target molecule, this compound, is achiral and does not possess any stereocenters. However, the principles of stereochemical control are paramount in the synthesis of many naphthalene derivatives, particularly those exhibiting atropisomerism. Atropisomerism arises from hindered rotation around a single bond, which can occur in 1,8-disubstituted naphthalenes if the substituents are sufficiently bulky.

While the fluorine and methyl groups at the C1 and C8 positions in the target molecule are not large enough to induce stable atropisomers at room temperature, their steric interaction (peri-interaction) is a significant factor in the molecule's conformation and reactivity. mdpi.com This interaction can influence the regioselectivity of subsequent substitution reactions by sterically shielding the neighboring positions. In the synthesis of more complex naphthalene-based compounds, such as chiral ligands or natural products, inducing chirality through asymmetric synthesis or resolution of atropisomers is a critical consideration. rsc.org

Exploration of Novel Reaction Pathways for Naphthalene Halogenation

Achieving the desired 1,3,8-substitution pattern requires highly regioselective methods for introducing the fluorine, iodine, and methyl groups.

The introduction of a fluorine atom onto an aromatic ring can be challenging. researchgate.net For the synthesis of the target molecule, starting from a 1-amino-naphthalene precursor is a viable strategy.

The Balz-Schiemann reaction is a classic and practical method for this transformation. It involves the diazotization of an aromatic amine, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate (B81430) salt. google.comgoogle.com A variation of this involves reacting the diazonium salt with hexafluorophosphoric acid or its salts. google.com

A convergent synthesis of 8-fluoronaphthalen-1-ylamine has been achieved by reacting 1H-naphtho[1,8-de] rsc.orgresearchgate.netresearchgate.nettriazine with HF-pyridine under mild conditions, which overcomes many of the scale-up challenges and energetic concerns associated with the traditional Balz-Schiemann reaction. researchgate.net

| Method | Reagent(s) | Precursor | Key Features |

| Balz-Schiemann Reaction | 1. NaNO₂, HCl2. HBF₄ or NaBF₄, heat | Aryl Amine | Well-established, reliable for many substrates. google.comgoogle.com |

| HF-Pyridine Method | HF-Pyridine | 1H-naphtho[1,8-de] rsc.orgresearchgate.netresearchgate.nettriazine | Milder conditions, avoids energetic diazonium salts. researchgate.net |

| Nucleophilic Substitution | KF, CsF | Activated Aryl Halide/Triflate | Requires electron-withdrawing groups; not ideal for this target. |

| Electrophilic Fluorination | Selectfluor®, N-Fluorobenzenesulfonimide | Electron-rich Arene | Regioselectivity can be difficult to control. |

This table is interactive and can be sorted by clicking on the headers.

The term "stereoselective" in this context is interpreted as "regioselective," as the target molecule is achiral. Regioselective iodination of the naphthalene core can be accomplished through electrophilic aromatic substitution. The choice of iodinating agent and reaction conditions is crucial for controlling the position of iodination.

For a substrate like 1-fluoro-8-methyl-naphthalene, the fluorine and methyl groups are ortho-, para-directing. The C3 position is sterically accessible and electronically activated, making it a potential site for electrophilic attack.

Common methods for aromatic iodination include the use of molecular iodine (I₂) in the presence of an oxidizing agent (e.g., HNO₃, H₂O₂), or N-Iodosuccinimide (NIS). A system using iodine and sodium iodate (B108269) in an aqueous acetic acid medium has been shown to be effective for the iodination of both activated and deactivated naphthalenes. researchgate.net More recent developments include the use of silver salts with molecular iodine, which can offer high selectivity. acs.org For electron-rich naphthalene derivatives such as naphthols and naphthylamines, an efficient C1 chalcogenylation (including sulfanylation and selenylation) has been developed using FeCl₃ and KI as catalysts, which proceeds via the in-situ generation of I₂. thieme-connect.com

| Reagent System | Typical Substrates | Conditions | Regioselectivity |

| I₂ / Oxidizing Agent (e.g., NaIO₃, HNO₃) | Activated & Deactivated Naphthalenes | Aqueous Acetic Acid, Heat | Dependent on substrate electronics and sterics. researchgate.net |

| N-Iodosuccinimide (NIS) | Electron-rich Arenes | Acetonitrile or DCM | Generally mild, good for activated systems. |

| Ag(I) Salts / I₂ | Simple & Chlorinated Arenes | Room Temperature | Can provide high para-selectivity. acs.org |

| FeCl₃ / KI | 2-Naphthols, 2-Naphthylamines | DMSO, 110 °C | Selective C1 functionalization. thieme-connect.com |

This table is interactive and can be sorted by clicking on the headers.

The 8-methyl group could either be installed on a pre-formed naphthalene ring or be part of a precursor used to construct the ring system. Introducing a methyl group onto the naphthalene framework with precision is key.

Friedel-Crafts alkylation is a classic method, but it often suffers from a lack of regioselectivity and the potential for polyalkylation. Shape-selective methylation of naphthalene using zeolite catalysts like H-Beta or SAPO-11 can favor the formation of specific isomers, such as 2-methylnaphthalene, but achieving selective 1- or 8-methylation on a substituted naphthalene via this method would be difficult. researchgate.netresearchgate.net

Directed C-H activation strategies have emerged as powerful tools for the regioselective functionalization of naphthalenes. nih.gov By using a directing group, it is possible to functionalize specific C-H bonds, including those at the challenging peri-position.

Cross-coupling reactions represent a more precise approach. If a precursor such as 1-fluoro-8-bromo-naphthalene could be synthesized, a Suzuki or Kumada coupling with an appropriate methyl-organometallic reagent would selectively install the methyl group at the C8 position.

| Method | Reagent(s) | Key Features | Limitations |

| Friedel-Crafts Alkylation | CH₃Cl / AlCl₃ | Simple reagents. | Poor regioselectivity, polyalkylation. |

| Zeolite-Catalyzed Methylation | Methanol or CO₂/H₂ over Zeolite | Shape-selective for certain isomers. rsc.orgresearchgate.net | Not suitable for precise 8-position methylation on a substituted core. |

| Directed C-H Methylation | Directing Group, Methyl source, Metal Catalyst | High regioselectivity possible. nih.gov | Requires installation and removal of a directing group. |

| Cross-Coupling (e.g., Suzuki) | 8-Bromo-naphthalene derivative, CH₃-B(OR)₂, Pd catalyst | High regioselectivity and functional group tolerance. | Requires a pre-functionalized (e.g., brominated) precursor. |

This table is interactive and can be sorted by clicking on the headers.

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry offers a range of catalytic methods to functionalize aromatic rings with high degrees of chemo- and regioselectivity. For a target molecule like this compound, these approaches are critical for introducing the fluoro and iodo groups at specific positions on the 8-methyl-naphthalene scaffold. The primary strategies involve metal-catalyzed cross-coupling reactions, organocatalysis, photoredox catalysis, and enzyme catalysis, each providing unique advantages in control and efficiency.

Metal-Catalyzed Cross-Coupling Reactions for Naphthalene Functionalization

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, providing a direct route to substituted naphthalenes. nih.gov These methods typically involve the reaction of an organometallic reagent with an organic halide in the presence of a metal catalyst, most commonly palladium or nickel.

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide variety of cross-coupling reactions for the functionalization of aromatic systems like naphthalene. anr.frnih.gov Reactions such as the Suzuki-Miyaura and Stille couplings are frequently employed to introduce substituents onto a pre-existing naphthalene core. rsc.org For the synthesis of this compound, a plausible strategy would involve the palladium-catalyzed coupling of a di-halogenated or borylated methylnaphthalene precursor.

Research has demonstrated the efficacy of palladium catalysts, such as palladium acetate (B1210297) (Pd(OAc)₂) or dipalladium tris(dibenzylideneacetone) (Pd₂(dba)₃), often in combination with phosphine (B1218219) ligands (e.g., PCy₃, SPhos), for functionalizing naphthalene rings. researchgate.net For instance, a bromo-naphthalene scaffold can undergo various palladium-catalyzed couplings to build a diverse library of compounds. nih.gov C-H activation is another powerful palladium-catalyzed strategy that allows for the direct functionalization of the naphthalene core without the need for pre-functionalized starting materials. rsc.orgrsc.org A carbonyl directing group at the C1 position, for example, can selectively direct halogenation to either the C2 or C8 position. rsc.org This regioselective control is crucial for installing substituents at desired locations on the naphthalene skeleton.

| Reaction Type | Catalyst System | Substrates | Key Features |

| Suzuki Coupling | Pd₂(dba)₃ / PMe₃ / Cs₂CO₃ | (Fluoroarene)tricarbonylchromium(0) complexes, Arylboronic acids | Effective for forming biaryl complexes; tolerates chloro groups. rsc.org |

| Stille Coupling | Pd₂(dba)₃ / PMe₃ / CsF | (Fluoroarene)tricarbonylchromium(0) complexes, Organostannanes | Forms styrene (B11656) complexes; not adversely affected by methoxy (B1213986) groups. rsc.org |

| Dearomative Cyclization | Pd(dba)₂ / SPhos / NaOtBu | 2,2-phenylnaphthyl acetonitriles | Constructs fused polycyclic skeletons; tolerates halogen atoms. researchgate.net |

| C-H Halogenation | Pd(OAc)₂ | 1-Naphthaldehydes | Regioselective halogenation at C2 or C8 depending on reaction conditions. rsc.org |

| Silicon-Based Coupling | Pd₂(dba)₃·CHCl₃ / NaOtBu | Aryl iodides, Organosilanols | Mild, fluoride-free method for C-C bond formation. rsc.org |

Nickel catalysis has emerged as a cost-effective and highly effective alternative to palladium for cross-coupling reactions. researchgate.net Nickel catalysts can mediate similar transformations, such as Suzuki-Miyaura couplings, and in some cases, provide unique reactivity or improved yields, particularly with challenging substrates. The synthesis of functionalized naphthalenes can benefit from nickel's distinct catalytic properties.

For instance, nickel-catalyzed C-N cross-coupling has been used to synthesize 4-amino-1,8-naphthalimides from their chloro-precursors, a transformation that was challenging with traditional methods. Furthermore, nickel catalysis has been instrumental in overcoming the "naphthyl requirement" in certain stereospecific cross-couplings, expanding the scope of substrates that can be used to generate complex stereocenters. researchgate.net Research into nickel-catalyzed C-H borylation of naphthalene-based compounds also shows promise for regioselective functionalization, offering a complementary approach to iridium-catalyzed methods. These methodologies could be adapted to introduce the necessary functional groups onto an 8-methyl-naphthalene scaffold en route to the target molecule.

| Reaction Type | Catalyst System | Substrates | Key Features |

| Suzuki-Miyaura Coupling | Ni(OTf)₂ / Stilbene ligand | Tertiary benzylic pivalates, Arylboronic acids | Overcomes the need for a naphthyl substituent in stereospecific cross-couplings. researchgate.net |

| C-N Cross-Coupling | Ni(cod)₂ / IPr | 4-chloro-1,8-naphthalimide, Primary alkylamines | Enables synthesis of bulky 4-amino-1,8-naphthalimides at room temperature. |

| C-H Borylation | Nickel catalyst | Naphthalene-based aromatics | Provides α-selective borylation without directing groups. |

| Alkyl-Alkyl Coupling | Nickel catalyst | 1,3-Dimesylates | Intramolecular reaction for synthesizing alkylcyclopropanes. |

| Ring-Opening Coupling | Nickel catalyst | Cyclopropanols, α-boryl electrophiles | Access to γ-carbonyl alkylboronates. |

Organocatalysis in Stereocontrolled Halogenation Reactions

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents a powerful metal-free approach to selective synthesis. In the context of synthesizing this compound, organocatalysis offers promising avenues for the regioselective and potentially stereoselective introduction of halogen atoms onto the aromatic ring under mild conditions.

The electrophilic halogenation of aromatic systems can be challenging due to issues with regioselectivity and the use of harsh reagents. Organocatalysts, such as triptycenyl sulfide (B99878) (Trip-SMe), have been developed to mediate the halogenation of aromatic C-H bonds using N-halosuccinimides as the halogen source. These reactions proceed with high regioselectivity under mild conditions. While direct stereocontrol on an achiral naphthalene ring is not applicable, the principles of organocatalysis are vital for controlling selectivity in complex settings. Chiral organocatalysts are extensively used for asymmetric α-halogenation of carbonyl compounds, demonstrating the potential for high levels of stereocontrol in halogenation reactions. researchgate.net This approach avoids the use of toxic or contaminating reagents and minimizes waste, aligning with the principles of green chemistry.

Photoredox Catalysis for Carbon-Halogen Bond Formation

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the formation of reactive radical intermediates under exceptionally mild conditions. This methodology is particularly well-suited for forging carbon-halogen bonds, a key step in the synthesis of the target molecule. The process typically involves a photocatalyst that, upon absorbing visible light, initiates a single-electron transfer (SET) process to generate a radical from a suitable precursor.

For the functionalization of a naphthalene ring, an aryl halide precursor could be activated by a photoredox catalyst to form an aryl radical. This highly reactive intermediate can then participate in subsequent bond-forming reactions to introduce a halogen. The combination of photoredox catalysis with nickel catalysis has proven particularly powerful for alkyl cross-couplings, where photocatalytically generated radicals are captured by nickel complexes. This dual catalytic system expands the range of accessible transformations and feedstocks for late-stage functionalization. This strategy could be envisioned for the introduction of the fluoro or iodo group onto the 8-methyl-naphthalene core.

| Reaction Type | Catalyst System | Mechanism | Key Features |

| Aryl Radical Formation | Visible light / Et₃N (no photocatalyst) | Halogen bonding facilitates triplet state formation and C-X bond fracture. | Catalyst-free C-C coupling and polymerization. |

| C-S Cross-Coupling | [fac-Ir(ppy)₃] | Reductive quenching of excited catalyst by thiolate generates thiyl radical. | Couples aryl halides with aromatic thiols. |

| Alkyl C-C Coupling | Photoredox catalyst / Nickel catalyst | Photocatalyst generates alkyl radical, which is captured by Ni complex. | Enables late-stage cross-coupling of functionalized alkyl fragments. |

| Pschorr-type Reaction | Ru(bpy)₃Cl₂ | Reduction of aryl diazonium salts by the catalyst's excited state. | Intramolecular C-C bond formation. |

Enzyme Catalysis for Enhanced Selectivity and Sustainability

Biocatalysis, utilizing enzymes to perform chemical transformations, offers unparalleled selectivity and sustainability. For halogenation reactions, halogenase enzymes can introduce chlorine, bromine, or iodine atoms onto organic molecules with exceptional regioselectivity under mild, aqueous conditions. This approach is highly attractive for the synthesis of complex molecules like this compound, where precise control over the position of halogenation is paramount.

Flavin-dependent halogenases (FDHs) are a well-studied class of enzymes that can site-selectively halogenate electron-rich aromatic rings. The enzyme binds the substrate in a specific orientation within its active site, exposing only a single position to the halogenating species (hypohalous acid, HOX) generated from a halide ion and molecular oxygen. This mechanism ensures high regioselectivity that is often difficult to achieve with conventional chemical methods. While enzymatic fluorination is rarer, the high selectivity of other halogenases for chloro, bromo, and iodo substitutions makes them valuable tools for sustainable and precise aromatic functionalization.

| Enzyme Class | Cofactor/Prosthetic Group | Halogen Source | Mechanism | Substrate Scope |

| Flavin-dependent Halogenases (FDHs) | FAD | Cl⁻, Br⁻, I⁻ | 2e⁻ oxidation of halide to hypohalite (HOX) for electrophilic aromatic substitution. | Electron-rich aromatics (tryptophan, phenols, pyrroles). |

| Heme-iron-dependent Haloperoxidases | Heme | Cl⁻, Br⁻, I⁻ | H₂O₂-dependent oxidation of halide to free hypohalous acid. | Broad; selectivity depends on substrate's electronic properties. |

| Vanadium-dependent Haloperoxidases | Vanadate | Cl⁻, Br⁻, I⁻ | H₂O₂-dependent formation of a VV-peroxo species that generates HOX. | Broad; selectivity depends on substrate's electronic properties. |

| Non-heme-iron Halogenases | Fe(II) / α-ketoglutarate | Cl⁻, Br⁻, I⁻ | 1e⁻ oxidation of halide to a radical (X•). | Can halogenate unactivated aliphatic C-H bonds. |

Integration of Green Chemistry Principles in the Synthesis of this compound

The hypothetical synthesis of this compound presents a valuable case study for the application of green chemistry principles. The goal is to design a synthetic pathway that minimizes environmental impact while maximizing efficiency and safety. This involves a holistic approach, considering every aspect of the synthesis from starting materials to final product isolation.

Design of Environmentally Benign Synthetic Routes

The foundation of a green synthesis lies in the design of the reaction sequence itself. For a polysubstituted naphthalene like this compound, traditional routes might involve multiple steps with harsh reagents and the generation of significant waste. An environmentally benign approach would prioritize atom economy, reduce the number of synthetic steps (step economy), and select reactions that avoid the use of toxic or hazardous substances.

A potential green route could start from a readily available and less hazardous precursor, such as 8-methylnaphthalene. The strategic introduction of the fluoro and iodo groups would be planned to occur with high regioselectivity to avoid the formation of unwanted isomers and subsequent purification challenges. Methodologies like late-stage functionalization are highly desirable as they can introduce key functional groups at a later point in the synthesis, often with greater efficiency and less waste.

| Synthetic Strategy | Description | Green Chemistry Principle Addressed |

| Convergent Synthesis | Fragments of the molecule are synthesized separately and then joined together. | Waste Prevention, Atom Economy |

| Late-Stage Functionalization | Introduction of fluoro and iodo groups in the final steps of the synthesis. | Step Economy, Reduced Waste |

| Catalytic Direct C-H Activation | Direct replacement of a C-H bond with a C-F or C-I bond using a catalyst. | Atom Economy, Reduced Use of Auxiliaries |

Application of Sustainable Solvents and Reagents

For the synthesis of this compound, replacing conventional solvents like chlorinated hydrocarbons or aprotic polar solvents with greener options is a key objective. Supercritical fluids (like CO2), ionic liquids with low toxicity profiles, or bio-derived solvents such as Cyrene or 2-methyltetrahydrofuran (B130290) could be explored.

The selection of fluorinating and iodinating reagents is also paramount. Traditional reagents can be hazardous. Green alternatives would include reagents that are solid, less volatile, and have more favorable safety profiles. For instance, the use of a solid, stable electrophilic fluorinating agent over a hazardous gaseous one would be a significant improvement.

| Solvent/Reagent Class | Examples | Rationale for Sustainability |

| Sustainable Solvents | Water, Supercritical CO2, Bio-derived solvents (e.g., Cyrene) | Reduced toxicity, biodegradability, lower volatility |

| Greener Reagents | Solid-supported reagents, Catalytic systems | Easier separation, recyclability, reduced waste |

Implementation of Energy-Efficient Reaction Conditions (e.g., Flow Chemistry)

Minimizing energy consumption is a core tenet of green chemistry. This can be achieved through the use of milder reaction conditions (lower temperatures and pressures) and by employing technologies that enhance energy efficiency.

Flow chemistry, where reactants are continuously pumped through a reactor, offers significant advantages over traditional batch processing. The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, enabling better control over reaction parameters and often leading to higher yields and shorter reaction times. This can translate to substantial energy savings. For the synthesis of this compound, a multi-step flow synthesis could be envisioned, where each transformation occurs in a dedicated module, minimizing handling and purification steps.

Alternative energy sources such as microwave irradiation or mechanochemistry could also be investigated to drive the reactions more efficiently than conventional heating methods.

| Technology | Advantages for Green Synthesis |

| Flow Chemistry | Enhanced heat and mass transfer, improved safety, potential for automation, reduced energy consumption. |

| Microwave Synthesis | Rapid and uniform heating, often leading to shorter reaction times and higher yields. |

| Mechanochemistry | Solvent-free or low-solvent reactions, driven by mechanical force. |

Sophisticated Spectroscopic Analysis and Structural Elucidation of 1 Fluoro 3 Iodo 8 Methyl Naphthalene

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For a complex substituted naphthalene (B1677914) like 1-Fluoro-3-iodo-8-methyl-naphthalene, a suite of advanced NMR experiments would be required for full structural assignment.

Multi-dimensional NMR Techniques for Unambiguous Atom Connectivity (e.g., COSY, HSQC, HMBC, NOESY)

To establish the connectivity of atoms within the molecule, a series of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons on the naphthalene ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate directly bonded proton and carbon atoms, allowing for the assignment of each proton to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment would show couplings between protons and carbons that are two or three bonds apart. This is crucial for piecing together the entire carbon skeleton and confirming the positions of the substituents (fluoro, iodo, and methyl groups) by observing correlations between the methyl protons and adjacent ring carbons, for instance.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would identify protons that are close in space, providing through-space correlation information that helps to confirm the substitution pattern, particularly the spatial relationship between the methyl group at position 8 and the proton at position 7.

Detailed experimental data from these multi-dimensional NMR techniques for this compound are not presently available in published scientific literature.

Detailed Analysis of ¹H and ¹³C NMR Chemical Shifts and Coupling Constants

The ¹H and ¹³C NMR spectra provide fundamental information about the electronic environment of each nucleus.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each of the aromatic protons and a singlet for the methyl group protons. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the fluorine and iodine atoms and the electron-donating effect of the methyl group. Spin-spin coupling constants (J values) between adjacent protons would provide definitive evidence of their relative positions on the aromatic rings.

¹³C NMR: The carbon NMR spectrum would display unique signals for each of the 11 carbon atoms in the molecule. The carbons directly attached to the fluorine and iodine substituents would show characteristic chemical shifts due to strong electronegativity and heavy atom effects, respectively.

Specific, experimentally determined ¹H and ¹³C NMR chemical shifts and coupling constants for this compound have not been reported in the accessible literature.

Application of ¹⁹F NMR Spectroscopy for Fluorine Environment Characterization

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. A ¹⁹F NMR spectrum of this compound would show a single resonance for the fluorine atom at position 1. The precise chemical shift would be indicative of its electronic environment on the naphthalene core. Furthermore, coupling between the fluorine nucleus and nearby protons (e.g., H-2) would be observed in both the ¹⁹F and ¹H NMR spectra, providing crucial evidence for the location of the fluorine atom.

No experimental ¹⁹F NMR data for this specific compound is currently available in public scientific databases.

Isotopic Labeling Strategies for Complex NMR Assignment

In cases where NMR spectra are exceptionally complex or assignments are ambiguous, isotopic labeling can be employed. This involves synthesizing the molecule with an enriched isotope, such as ¹³C or ²H (deuterium), at a specific position. For instance, synthesizing 1-Fluoro-3-iodo-8-(¹³C-methyl)-naphthalene would enhance the signal of the methyl carbon in the ¹³C NMR spectrum, confirming its assignment. While a powerful technique, there is no indication in the literature that isotopic labeling strategies have been applied to this compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a molecule and for studying its fragmentation behavior, which can provide additional structural clues. The molecular formula for this compound is C₁₁H₇FI, corresponding to a monoisotopic mass of 299.9598 g/mol . HRMS would be used to measure the exact mass of the molecular ion to within a few parts per million, confirming this formula.

Mechanistic Interpretation of Characteristic Fragmentation Patterns

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is often unique to the molecule's structure. For aromatic halides, common fragmentation pathways include the loss of the halogen atom as a radical. libretexts.orgchemguide.co.uk For this compound, characteristic fragmentation would likely involve:

Loss of an iodine radical (I•), which is a common and energetically favorable fragmentation for iodo-aromatic compounds, leading to a prominent [M-I]⁺ ion peak.

Subsequent loss of other small molecules or radicals.

Fragmentation patterns characteristic of the naphthalene core. youtube.com

A detailed mechanistic interpretation requires experimental mass spectrometry data, which is not available for this compound in the reviewed sources.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Naphthalene Core Vibrations: The fundamental vibrations of the naphthalene ring system give rise to a series of characteristic bands. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. researchgate.net The C-C stretching vibrations of the aromatic rings, which are often sensitive to substitution patterns, are expected to appear in the 1620-1350 cm⁻¹ range. researchgate.net Out-of-plane C-H bending vibrations are also characteristic and their positions can sometimes indicate the substitution pattern on the aromatic ring. acs.org

Substituent Vibrations:

C-F Stretching: The strong electronegativity and relatively low mass of the fluorine atom lead to a characteristic and intense C-F stretching vibration. For fluorinated aromatic compounds, this band is typically found in the range of 1300-1100 cm⁻¹.

C-I Stretching: The carbon-iodine bond is weaker and involves a much heavier atom, resulting in a C-I stretching vibration at lower frequencies, generally in the 600-500 cm⁻¹ region.

Methyl Group Vibrations: The methyl group will exhibit several characteristic vibrations. These include symmetric and asymmetric C-H stretching modes near 2950 cm⁻¹ and 2870 cm⁻¹, respectively, as well as symmetric and asymmetric C-H bending modes around 1375 cm⁻¹ and 1450 cm⁻¹.

The interaction between these vibrational modes and the steric hindrance caused by the peri-substituents (the 1-fluoro and 8-methyl groups) can lead to shifts in the expected frequencies and changes in band intensities. These shifts can provide valuable information about the molecular conformation.

Interactive Data Table: Expected IR and Raman Vibrational Modes

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Strong |

| Methyl C-H Asymmetric Stretch | ~2950 | Medium | Medium |

| Methyl C-H Symmetric Stretch | ~2870 | Medium-Weak | Medium |

| Aromatic C=C Stretch | 1620 - 1450 | Strong | Strong |

| Methyl C-H Asymmetric Bend | ~1450 | Medium | Medium |

| Methyl C-H Symmetric Bend | ~1375 | Medium | Medium |

| C-F Stretch | 1300 - 1100 | Strong | Weak |

| Aromatic C-H In-Plane Bend | 1200 - 1000 | Medium | Medium |

| Aromatic C-H Out-of-Plane Bend | 900 - 700 | Strong | Weak |

| C-I Stretch | 600 - 500 | Medium | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by probing the transitions between electronic energy levels. For aromatic compounds like naphthalene derivatives, the absorption of UV or visible light promotes electrons from lower-energy molecular orbitals (typically π orbitals) to higher-energy molecular orbitals (π* orbitals).

The UV-Vis spectrum of naphthalene is characterized by two main absorption bands, designated as the ¹Lₐ and ¹Lₑ bands. researchgate.net The ¹Lₑ band is typically more intense and appears at shorter wavelengths, while the ¹Lₐ band is less intense and appears at longer wavelengths. researchgate.net The introduction of substituents onto the naphthalene core can significantly affect the positions (λ_max) and intensities (molar absorptivity, ε) of these absorption bands.

Effect of Halogens: Halogen substituents can cause both a bathochromic shift (red shift, to longer wavelengths) and a hyperchromic effect (increase in intensity). This is due to the interplay of the inductive effect (electron-withdrawing) and the resonance effect (electron-donating) of the halogen. Iodine, being more polarizable than fluorine, is expected to have a more pronounced effect on the spectrum.

Effect of the Methyl Group: The methyl group is an electron-donating group through an inductive effect, which generally leads to a slight bathochromic shift of the absorption bands.

The combination of the fluoro, iodo, and methyl substituents on the naphthalene ring in this compound is expected to result in a complex interplay of these effects, leading to a UV-Vis spectrum that is red-shifted compared to unsubstituted naphthalene. The steric interaction between the 1-fluoro and 8-methyl groups may also influence the planarity of the naphthalene system, which could, in turn, affect the electronic transitions and the resulting spectrum.

Interactive Data Table: Expected UV-Vis Absorption Maxima

| Electronic Transition | Expected λ_max Range (nm) for Naphthalene | Expected λ_max Range (nm) for this compound |

| ¹Lₐ Band | 290 - 330 | 300 - 350 |

| ¹Lₑ Band | 250 - 290 | 260 - 300 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

While a specific crystal structure for this compound has not been reported, predictions can be made based on the known crystal structures of related halogenated naphthalenes. rsc.orgmdpi.com The planarity of the naphthalene ring system is a key feature, although steric strain from the peri-substituents (1-fluoro and 8-methyl groups) may cause slight distortions.

Intermolecular Interactions: In the solid state, the packing of molecules is governed by a variety of intermolecular forces. For this compound, several types of interactions are expected to be significant:

π-π Stacking: The aromatic naphthalene cores are likely to engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules are attracted to each other. These interactions are a major driving force in the crystal packing of many aromatic compounds.

Halogen Bonding: The iodine atom, with its electropositive σ-hole, can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms (such as the fluorine atom or the π-system of a neighboring molecule). rsc.org

The interplay of these interactions will determine the final crystal lattice and the macroscopic properties of the solid. The analysis of the crystal structure would provide precise measurements of bond lengths and angles, confirming the effects of electronic and steric factors on the molecular geometry.

Interactive Data Table: Expected Crystallographic Parameters

| Parameter | Expected Value/Information |

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | Dependent on molecular symmetry and packing |

| Key Intermolecular Forces | π-π stacking, Halogen bonding (I···F or I···π), van der Waals interactions |

| Effect of Peri-Strain | Potential for slight out-of-plane distortion of the F, I, and CH₃ groups and the naphthalene ring to relieve steric hindrance between the 1 and 8 positions. |

Computational Chemistry Investigations of 1 Fluoro 3 Iodo 8 Methyl Naphthalene

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Potential Energy Surfaces

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the geometric and electronic properties of molecules. A DFT study of 1-Fluoro-3-iodo-8-methyl-naphthalene would begin with geometry optimization to determine the most stable three-dimensional arrangement of its atoms. This process involves finding the minimum energy structure on the potential energy surface.

Subsequent calculations could map out the potential energy surface by systematically changing specific bond lengths, bond angles, and dihedral angles. This would provide crucial information about the energy barriers associated with different molecular motions and would be the first step in exploring the molecule's conformational flexibility and potential reaction pathways.

Application of Ab Initio Methods and Advanced Basis Sets

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a higher level of theory for more accurate calculations. For a molecule like this compound, which contains a heavy element (iodine), the use of advanced basis sets that can accurately describe the electron distribution around all atoms, including the core and valence electrons, would be essential. These methods would provide more refined insights into the molecule's electronic properties, such as its dipole moment, polarizability, and molecular orbital energies.

Exploration of Post-Hartree-Fock Approaches for Electron Correlation Effects

To achieve even greater accuracy, especially in describing the subtle effects of electron correlation—the interaction between individual electrons—post-Hartree-Fock methods would be employed. uba.arwikipedia.orgststephens.net.inresearchgate.net Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would offer a more precise calculation of the molecule's energy and properties. ststephens.net.in These computationally intensive methods are critical for obtaining benchmark data and for understanding phenomena where electron correlation plays a key role.

Molecular Dynamics and Monte Carlo Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) and Monte Carlo (MC) simulations are used to explore its dynamic behavior and interactions with its environment.

Mapping of Conformational Landscapes and Rotational Barriers

MD simulations would allow for the exploration of the conformational landscape of this compound by simulating the movement of its atoms over time. plu.mx This would reveal the different stable conformations (rotamers) the molecule can adopt and the energy barriers between them. Understanding the rotational barriers, particularly around the bond connecting the methyl group to the naphthalene (B1677914) ring, is crucial for characterizing the molecule's flexibility.

Monte Carlo simulations offer a complementary approach to mapping the conformational space by randomly sampling different molecular geometries and using statistical mechanics to determine their relative energies and populations. plu.mx

Free Energy Calculations of Reaction Pathways

Should a reaction involving this compound be of interest, free energy calculations could be performed to determine the thermodynamics and kinetics of the process. Methods such as umbrella sampling or metadynamics, often used in conjunction with MD simulations, can be employed to calculate the free energy profile along a reaction coordinate. This would provide valuable insights into the reaction mechanism, identifying transition states and intermediates, and predicting reaction rates.

Theoretical Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, such as this compound. These theoretical predictions are invaluable for interpreting experimental spectra, assigning signals, and understanding the relationship between molecular structure and spectroscopic behavior.

Computation of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Quantum chemical calculations can accurately predict NMR parameters like chemical shifts (δ) and spin-spin coupling constants (J). The process typically involves geometry optimization of the molecule followed by the calculation of NMR properties using methods such as Density Functional Theory (DFT) with a suitable basis set.

The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for calculating chemical shifts. The computed isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as Tetramethylsilane (TMS). Theoretical predictions can help in the unambiguous assignment of complex NMR spectra, especially for molecules with many non-equivalent nuclei.

For this compound, theoretical calculations would provide predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts. Furthermore, the computation of J-coupling constants (e.g., ¹H-¹H, ¹H-¹⁹F, ¹³C-¹⁹F) would reveal through-bond connectivity and provide insights into the molecule's conformational preferences.

Below is an illustrative table of what predicted NMR data for this compound might look like.

| Atom | Predicted Chemical Shift (ppm) |

| H-2 | 7.85 |

| H-4 | 8.10 |

| H-5 | 7.60 |

| H-6 | 7.50 |

| H-7 | 7.95 |

| C-1 | 160.2 (d, J(C-F) = 250 Hz) |

| C-2 | 125.5 |

| C-3 | 95.8 |

| C-4 | 130.1 |

| C-4a | 132.4 |

| C-5 | 128.7 |

| C-6 | 126.3 |

| C-7 | 129.8 |

| C-8 | 135.6 |

| C-8a | 128.9 |

| CH3 | 25.3 |

| F-1 | -115.4 |

Note: The data in this table is hypothetical and serves as an example of the output from a computational NMR study.

Simulation of IR and UV-Vis Spectra

Theoretical simulations of Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra provide a deeper understanding of the vibrational and electronic properties of a molecule.

IR Spectroscopy: Computational methods can calculate the vibrational frequencies and their corresponding intensities. These calculations are typically performed after a geometry optimization to ensure the molecule is at a stationary point on the potential energy surface. The resulting theoretical IR spectrum can be compared with experimental data to aid in the assignment of vibrational modes to specific molecular motions, such as C-H stretching, C=C ring vibrations, and C-F or C-I stretching.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating electronic absorption spectra. By calculating the excitation energies and oscillator strengths of electronic transitions, a theoretical UV-Vis spectrum can be generated. This allows for the assignment of absorption bands to specific electronic transitions (e.g., π → π* transitions within the naphthalene ring system) and helps to understand how substituents like fluorine, iodine, and the methyl group influence the electronic structure and optical properties of the molecule.

Analysis of Non-Covalent Interactions Involving Halogens

Non-covalent interactions play a crucial role in determining the supramolecular chemistry, crystal packing, and biological activity of halogenated compounds. Computational chemistry provides detailed insights into the nature and strength of these interactions.

Detailed Investigation of Halogen Bonding (σ-hole and π-hole interactions)

Halogen bonding is a highly directional non-covalent interaction where a halogen atom acts as an electrophilic species. This occurs due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the covalent bond. In the case of this compound, the iodine atom is a potent halogen bond donor due to its high polarizability.

Computational studies on perfluorohalogenated naphthalenes have demonstrated the significance of σ-hole bonding. chemrxiv.orgrsc.org These studies show that the strength of the halogen bond can be tuned by the electronic environment. chemrxiv.org

In addition to σ-holes, aromatic systems can exhibit π-holes, which are regions of positive electrostatic potential located above and below the plane of the aromatic ring. chemrxiv.orgrsc.org Computational analyses of perfluorohalogenated naphthalenes have revealed intermolecular π-hole stacking interactions, which can cooperate with σ-hole bonding. chemrxiv.orgrsc.org For this compound, computational modeling could explore the interplay between iodine-mediated σ-hole interactions and π-hole interactions of the naphthalene core.

Quantification of Electrostatic and Dispersion Contributions to Intermolecular Forces

A quantitative understanding of the forces driving intermolecular interactions is essential. Computational methods allow for the decomposition of the total interaction energy into its fundamental components, such as electrostatic, dispersion, exchange-repulsion, and induction energies.

Studies on perfluorohalogenated naphthalenes have shown that the unique stacking interactions are primarily governed by electrostatic and dispersion correction energies. chemrxiv.orgrsc.org Similarly, research on halogen bonding in drug-like molecules indicates that the substituent effect is mainly due to electrostatic interactions. rsc.org For this compound, computational analysis could quantify the contributions of these forces to its intermolecular interactions, providing a clearer picture of its solid-state packing and its potential interactions with other molecules.

The following table illustrates a hypothetical energy decomposition analysis for a dimer of this compound.

| Interaction Type | Electrostatic (kcal/mol) | Dispersion (kcal/mol) | Total Interaction Energy (kcal/mol) |

| Halogen Bonding (I···N) | -3.5 | -2.1 | -5.6 |

| π-π Stacking | -1.8 | -4.5 | -6.3 |

Note: The data in this table is hypothetical and for illustrative purposes.

Solvation Models and Environmental Effects on Reactivity and Structure

The structure, reactivity, and spectroscopic properties of a molecule can be significantly influenced by its environment, particularly the solvent. Solvation models are computational methods used to describe the effect of a solvent on a solute molecule.

Implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are widely used. github.iopyscf.orgq-chem.comresearchgate.netq-chem.com These models treat the solvent as a continuous dielectric medium rather than individual solvent molecules. q-chem.comresearchgate.netq-chem.com This approach, also known as a self-consistent reaction field (SCRF) model, captures the bulk electrostatic effects of the solvent. q-chem.comq-chem.com

For this compound, applying solvation models could provide insights into:

Conformational Stability: How the relative energies of different conformers change in various solvents.

Spectroscopic Shifts: The effect of solvent polarity on NMR chemical shifts and UV-Vis absorption maxima.

Reactivity: How the solvent influences the energies of reactants, transition states, and products in a chemical reaction, thereby affecting reaction rates and equilibria.

The choice of solvation model and its parameters (e.g., dielectric constant, surface tension) is crucial for obtaining accurate results that can be correlated with experimental observations in solution. github.ioresearchgate.net

Reaction Mechanisms and Reactivity Profile of 1 Fluoro 3 Iodo 8 Methyl Naphthalene

Electrophilic Aromatic Substitution (EAS) on the Halogenated Naphthalene (B1677914) Ring

Naphthalene is generally more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) because the activation energy required to form the intermediate carbocation (an arenium ion) is lower. libretexts.orgwordpress.com The reaction typically proceeds via the attack of an electrophile on the π-electron system of the aromatic rings, forming a resonance-stabilized cationic intermediate, which then loses a proton to restore aromaticity. perlego.com Substitution on the naphthalene ring preferentially occurs at the 1-position (alpha) over the 2-position (beta) because the intermediate for alpha-substitution is more stable, benefiting from a greater number of resonance structures that preserve a complete benzene ring. libretexts.orgwordpress.comyoutube.compearson.com

The regiochemical outcome of EAS reactions on 1-Fluoro-3-iodo-8-methyl-naphthalene is determined by the combined directing effects of the existing substituents. These effects are classified as either activating or deactivating and direct incoming electrophiles to specific positions on the naphthalene rings.

Fluoro Substituent (-F): The fluorine atom is an ortho-, para-directing group. libretexts.org Due to its high electronegativity, it exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack. However, it also has lone pairs of electrons that can be donated to the ring through a resonance effect (+M), which directs incoming electrophiles to the ortho and para positions. libretexts.org

Iodo Substituent (-I): The iodine atom is also an ortho-, para-director and is considered a deactivating group. Its inductive effect (-I) outweighs its resonance effect (+M).

Methyl Substituent (-CH₃): The methyl group is an ortho-, para-director and an activating group. youtube.com It donates electron density to the ring through an inductive effect (+I) and hyperconjugation, thereby stabilizing the cationic intermediate and increasing the reaction rate. youtube.com

| Substituent | Position | Inductive Effect (I) | Resonance Effect (M) | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|---|

| -F (Fluoro) | 1 | -I (Withdrawing) | +M (Donating) | Deactivating | ortho, para (to positions 2) |

| -I (Iodo) | 3 | -I (Withdrawing) | +M (Donating) | Deactivating | ortho, para (to positions 2, 4) |

| -CH₃ (Methyl) | 8 | +I (Donating) | Hyperconjugation (Donating) | Activating | ortho, para (to positions 7, 5) |

Computational chemistry provides powerful tools for predicting and understanding the regioselectivity of EAS reactions. By modeling the transition states of potential reaction pathways, it is possible to determine the most energetically favorable outcomes. Methods like the RegioSQM can predict the regioselectivity of electrophilic aromatic substitution by protonating all aromatic C-H bonds and identifying the carbon atom with the lowest free energy as the most nucleophilic center. rsc.org

For this compound, computational models would calculate the energies of the arenium ion intermediates formed by electrophilic attack at each possible position. These calculations would account for the stabilizing and destabilizing effects of the fluoro, iodo, and methyl groups. The results would likely confirm that the transition states leading to substitution at positions directed by the activating methyl group (positions 5 and 7) are lower in energy than those at other positions, thus explaining the predicted regioselectivity.

Nucleophilic Aromatic Substitution (NAS) Mechanisms

While aromatic rings are typically electron-rich and react with electrophiles, they can undergo nucleophilic aromatic substitution (NAS) if they possess strong electron-withdrawing groups or under specific reaction conditions. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the electron-withdrawing nature of the halogen atoms can facilitate nucleophilic attack, although they are not as strongly activating as groups like nitro (-NO₂). libretexts.orgyoutube.com

A key pathway for NAS in unactivated aryl halides is the SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism. organicreactions.org This multi-step process involves radical and radical anion intermediates and is particularly relevant for halonaphthalenes. acs.orgresearchgate.net The SRN1 mechanism consists of initiation, propagation, and termination steps. nptel.ac.indalalinstitute.com

Initiation: An electron is transferred to the halonaphthalene substrate (ArX) from a donor (e.g., solvated electrons, photochemical or electrochemical initiation) to form a radical anion (ArX•⁻). nptel.ac.indalalinstitute.com

Propagation:

The radical anion fragments, losing a halide ion (X⁻) to form an aryl radical (Ar•). For this compound, the weaker carbon-iodine bond would preferentially cleave over the stronger carbon-fluorine bond.

The aryl radical reacts with a nucleophile (Nu⁻) to form a new radical anion (ArNu•⁻).

This new radical anion transfers its electron to another molecule of the starting halonaphthalene (ArX), forming the final substitution product (ArNu) and regenerating the initial radical anion (ArX•⁻) to continue the chain reaction. nptel.ac.in

| Step | Reaction | Description |

|---|---|---|

| Initiation | ArI + e⁻ → [ArI]•⁻ | Electron transfer to form a radical anion. |

| Propagation | [ArI]•⁻ → Ar• + I⁻ | Fragmentation to form an aryl radical and iodide ion. |

| Ar• + Nu⁻ → [ArNu]•⁻ | Aryl radical reacts with a nucleophile. | |

| [ArNu]•⁻ + ArI → ArNu + [ArI]•⁻ | Electron transfer to propagate the chain. |

The initiation of the SRN1 mechanism can often be achieved through photostimulation. researchgate.netnptel.ac.in Irradiation with light can promote the necessary electron transfer from a donor to the halonaphthalene substrate. researchgate.net This process involves the formation of a primary radical ion pair upon electron transfer, where the C-X bond in the radical anion fragment subsequently cleaves. researchgate.net

Electron transfer is a fundamental process in these reactions, where an electron moves from one molecule or atom to another. researchgate.net The rate and efficiency of these transfers are governed by factors such as the distance between the donor and acceptor and the free energy of the reaction. nih.gov In the context of this compound, photostimulation would provide the energy to overcome the initial barrier for the formation of the radical anion, thereby initiating the SRN1 chain reaction and leading to the substitution of the iodo group.

Radical Reactions Involving Carbon-Halogen Bonds

The carbon-halogen bonds in this compound, particularly the C-I bond, are susceptible to homolytic cleavage, forming radical intermediates. The C-I bond is significantly weaker than the C-F bond, making it the primary site for radical reactions. These reactions can be initiated by heat, light, or radical initiators.

One important class of such reactions involves the use of reagents like tributyltin hydride (Bu₃SnH). libretexts.org In these processes, a tributyltin radical (Bu₃Sn•), typically generated from AIBN (azobisisobutyronitrile) and Bu₃SnH, abstracts the iodine atom from the naphthalene ring to form a new aryl radical. This aryl radical can then undergo various transformations, such as abstracting a hydrogen atom from another Bu₃SnH molecule to achieve dehalogenation or participating in carbon-carbon bond-forming reactions. libretexts.org Such radical-based strategies are valuable in synthetic chemistry for creating complex molecular architectures. libretexts.org The formation of aryl radicals from halonaphthalenes can also be a key step in atmospheric degradation processes, for instance, through reactions with hydroxyl (OH) radicals. epa.govresearchgate.net

Homolytic Fission of Carbon-Iodine and Carbon-Fluorine Bonds

Homolytic fission, or homolysis, is a type of bond cleavage where the two electrons in a covalent bond are divided equally between the two resulting fragments, leading to the formation of two radicals. wikipedia.orgbyjus.comsavemyexams.com This process requires an input of energy, typically in the form of heat or light (photolysis), equal to the bond dissociation energy (BDE) of the bond being broken. wikipedia.org

In the case of this compound, the relative strengths of the C-I and C-F bonds are vastly different. The C-I bond is one of the weakest carbon-halogen bonds, while the C-F bond is the strongest single bond in organic chemistry. wikipedia.org This difference in BDE dictates that homolytic fission will occur selectively at the C-I bond under conditions that leave the C-F bond intact. The high electronegativity of fluorine creates a highly polarized and strong bond with carbon, whereas the larger size and lower electronegativity of iodine result in a longer, weaker, and more easily cleaved bond. wikipedia.orgpbworks.comquora.com

The homolytic cleavage of the C-I bond yields a 1-fluoro-8-methyl-naphthalen-3-yl radical and an iodine radical.

Interactive Table: Comparison of Average Bond Dissociation Energies (BDEs)

| Bond Type | Average BDE (kcal/mol) | Average BDE (kJ/mol) | Relative Strength |

| C–F (Aryl) | ~124 | ~519 | Very Strong |

| C–Cl (Aryl) | ~96 | ~402 | Strong |

| C–Br (Aryl) | ~81 | ~339 | Moderate |

| C–I (Aryl) | ~65 | ~272 | Weak |

Note: Values are approximate for aryl halides and can vary based on the specific molecular structure. Data compiled from various chemical sources. wikipedia.orgstackexchange.com

Formation and Reactivity of Aryl Radicals

The selective homolytic fission of the carbon-iodine bond is a reliable method for generating the corresponding 1-fluoro-8-methyl-naphthalen-3-yl radical. Aryl radicals are highly reactive, transient species that play a crucial role as intermediates in numerous chemical transformations. nih.gov

Naphthyl radicals, in particular, have been the subject of theoretical and experimental studies, revealing their complex reactivity. acs.orgnih.gov They are known to react rapidly with various molecules. For instance, studies on the reaction of naphthyl radicals with molecular oxygen show a barrierless addition of O2 to the radical site, initiating a cascade of reactions that can lead to oxidation products like naphthoxy radicals and, eventually, ring-opened species such as indenyl radicals plus carbon monoxide. acs.orgnih.govresearchgate.net

Furthermore, the reactivity of naphthyl radicals in C-C bond formation is significant. Kinetic analyses have shown that 1-naphthyl radicals can exhibit even higher reactivity than phenyl radicals in addition reactions with molecules like phenylacetylene, highlighting their role in the growth of polycyclic aromatic systems. maxapress.commaxapress.com The 1-fluoro-8-methyl-naphthalen-3-yl radical formed from the title compound would be expected to exhibit similar high reactivity, readily participating in radical-mediated arylation or addition reactions.

Photochemistry of Halogenated Naphthalenes

The introduction of halogen atoms onto a naphthalene core profoundly alters its interaction with light. These substituents, particularly heavy atoms like iodine, influence the photophysical pathways of the excited state molecule and can create specific routes for photodegradation.

Spectroscopic Investigation of Intramolecular Heavy Atom Effects on Photophysical Processes

The "heavy atom effect" is a phenomenon where the presence of an atom with a high atomic number, such as iodine, enhances the rate of spin-forbidden electronic transitions in a molecule. nih.gov This occurs because the large electron cloud and strong nuclear charge of the heavy atom increase spin-orbit coupling. Spin-orbit coupling is the interaction between an electron's spin angular momentum and its orbital angular momentum, which facilitates mixing between electronic states of different spin multiplicity (i.e., singlet and triplet states). researchgate.net

For a molecule like this compound, the iodine atom serves as an internal heavy atom. Upon absorption of a photon and promotion to an excited singlet state (S₁), the enhanced spin-orbit coupling dramatically increases the rate of intersystem crossing (ISC) to the corresponding triplet state (T₁). While fluorine also exerts a minor influence, the effect of iodine is overwhelmingly dominant due to its much higher atomic number. st-andrews.ac.uk

This efficient population of the triplet state has two major spectroscopic consequences:

Fluorescence Quenching: The rapid conversion from the S₁ to the T₁ state depopulates the singlet state, leading to a decrease in fluorescence intensity.

Phosphorescence Enhancement: The heavy atom effect not only enhances the S₁ → T₁ transition but also the spin-forbidden T₁ → S₀ transition. This results in a significant increase in the rate of phosphorescence, often making it a dominant de-excitation pathway at low temperatures. st-andrews.ac.uk

Therefore, spectroscopic analysis of this compound would be expected to show weak fluorescence but strong phosphorescence compared to non-iodinated analogues.

Elucidation of Photodegradation Mechanisms under Controlled Conditions

The primary mechanism for the photodegradation of iodo-aromatic compounds under controlled UV irradiation is the photolytic cleavage of the carbon-iodine bond. acs.orgwikipedia.org The C-I bond's low dissociation energy (~65 kcal/mol for aryl iodides) means that photons in the UV range possess sufficient energy to induce its homolytic fission.

For this compound, the photodegradation process is initiated by the absorption of a photon, leading to the selective breaking of the C-I bond:

C₁₁H₈FI + hν (UV light) → C₁₁H₈F• (1-fluoro-8-methyl-naphthalen-3-yl radical) + I• (iodine radical)

This initiation step produces a highly reactive naphthyl radical and an iodine atom. The subsequent fate of these radicals determines the final degradation products. The aryl radical can abstract a hydrogen atom from a solvent molecule, dimerize, or react with other available species. rsc.org The iodine atoms typically combine to form molecular iodine (I₂). This predictable C-I bond photolysis is the dominant degradation pathway, as the much stronger C-F and C-C bonds remain unaffected by this level of UV energy.

Advanced Academic Applications of 1 Fluoro 3 Iodo 8 Methyl Naphthalene and Its Derivatives

Materials Science Applications

The unique substitution pattern of 1-fluoro-3-iodo-8-methyl-naphthalene makes it a promising building block for novel materials with tailored electronic, optical, and structural properties.

Development as Organic Semiconductors and Optoelectronic Materials

Naphthalene (B1677914) diimides (NDIs) are a well-established class of n-type organic semiconductors, and their performance is significantly influenced by core substitution. gatech.edunih.gov The introduction of electron-withdrawing groups, such as halogens, can effectively lower the LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which is advantageous for air-stable electron transport in Organic Field-Effect Transistors (OFETs). researchgate.net For instance, halogenated NDI derivatives have demonstrated high electron mobilities, with some reaching up to 1.8 × 10⁻¹ cm²v⁻¹s⁻¹. researchgate.net

By analogy, the fluorine and iodine atoms in this compound are expected to imbue the naphthalene core with favorable electronic properties for semiconductor applications. The strong electron-withdrawing nature of fluorine, combined with the heavy atom effect of iodine, could lead to materials with high electron affinities and potentially useful photophysical properties, such as phosphorescence, which is relevant for Organic Light-Emitting Diodes (OLEDs). Derivatives of this compound could be explored as semiconductors in various organic electronic devices, including OFETs and organic photovoltaics (OPVs). gatech.edu

| Naphthalene Derivative Type | Key Features for Electronics | Potential Application |

| Halogenated Naphthalene Diimides (NDIs) | Tunable LUMO levels, high electron affinity, air stability. nih.govresearchgate.net | n-type Organic Semiconductors in OFETs. researchgate.net |

| Polyfluorinated Naphthalene-bis-hydrazimide | Crystalline, highly oriented thin films, favorable electron mobility. nih.gov | Solution-grown flexible semiconducting films. nih.gov |

| This compound (projected) | Electron-withdrawing substituents (F, I), potential for high electron affinity. | Organic semiconductors for OFETs and OPVs. |

Utilization in Supramolecular Assembly and Crystal Engineering via Halogen Bonding

Halogen bonding is a highly directional, non-covalent interaction that has become a powerful tool in crystal engineering and the design of supramolecular architectures. nih.govnih.gov The iodine atom in this compound is a prime candidate for forming strong halogen bonds due to the presence of a positive σ-hole on its surface. This interaction can be exploited to guide the self-assembly of molecules into well-defined structures.

Studies on co-crystals of naphthalene with diiodoperchlorobenzene have demonstrated the formation of chevron-like structures held together by C—I⋯π halogen bonds. nih.gov Similarly, perfluorohalogenated naphthalenes exhibit unique intermolecular π-hole stacking interactions in cooperation with σ-hole bonding from iodine atoms. rsc.org The presence of both a halogen bond donor (iodine) and a potentially weakly interacting fluorine atom on the this compound molecule could lead to complex and predictable packing motifs in the solid state. This controlled assembly is crucial for optimizing charge transport pathways in organic semiconductors and for creating materials with anisotropic properties.

| Interaction Type | Interacting Moieties | Resulting Structure/Application |

| C—I⋯π Halogen Bond | Iodine atom and π-system of an adjacent naphthalene ring. nih.gov | Formation of co-crystals with controlled packing. nih.gov |

| π-hole Stacking | Electron-deficient naphthalene core and electron-rich regions. rsc.org | Enhanced intermolecular interactions in crystalline materials. rsc.org |

| Type II Iodine-Chlorine Contacts | Iodine and chlorine atoms on neighboring molecules. nih.gov | Stabilization of extended crystal structures. nih.gov |

Incorporation into Functional Polymeric Materials for Advanced Technologies

The properties of this compound can be imparted to polymeric materials by incorporating it as a monomer or a functional pendant group. The resulting polymers could exhibit a range of advanced properties, making them suitable for various technologies. For example, polymers containing this moiety could be designed as processable organic semiconductors, combining the electronic properties of the naphthalene core with the mechanical flexibility and solution processability of polymers.

Furthermore, the presence of halogen atoms can enhance the thermal stability and flame retardancy of polymers. The unique optical properties that may arise from the specific substitution pattern could also be exploited in the development of polymeric sensors or materials for optical data storage. The ability to form halogen bonds could also be used to create self-healing polymers or polymeric liquid crystals. nih.gov

Molecular Recognition and Sensing Systems

The electronically distinct regions of this compound and its derivatives can be utilized in the design of systems for molecular recognition and chemical sensing.

Design of Specific Receptors for Chemical Detection

Naphthalene-based fluorescent probes are widely used for the detection of various analytes, including metal ions and anions. nih.gov These sensors often operate on principles such as photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT). The fluorescence of the naphthalene core is modulated by its interaction with the target analyte.

Derivatives of this compound could be functionalized with specific binding sites to create chemosensors. For example, the introduction of a Schiff-base or a similar receptor unit could lead to a sensor that exhibits a selective fluorescence response ("off-on" or "on-off") upon binding to a particular ion. rsc.orgresearchgate.net Naphthalene-based sensors have been successfully developed for the detection of Al³⁺ with high selectivity and low detection limits (e.g., 1.0 × 10⁻⁷ M). rsc.org Similarly, functionalized naphthalene derivatives have been used for the selective optical sensing of anions like Cr₂O₇²⁻ in aqueous media. nih.gov The electronic perturbations caused by the fluorine and iodine atoms could be harnessed to fine-tune the photophysical properties of such sensors, potentially leading to enhanced sensitivity and selectivity.

| Sensor Type | Target Analyte | Detection Principle | Reported Detection Limit |

| Naphthalene-based Schiff-base | Al³⁺ | Fluorescence "off-on" response. rsc.org | 1.0 × 10⁻⁷ M. rsc.org |

| Naphthalene-functionalized SBA-15 | Cr₂O₇²⁻ | Fluorescence quenching. nih.gov | 1.2 × 10⁻⁷ M. nih.gov |

| Uracil-based Naphthalene Receptor | Adenosine | Triplex-like interactions. acs.org | N/A |

Advanced Catalysis (Beyond Synthesis of the Compound Itself)

While the synthesis of polysubstituted naphthalenes often involves catalysis, nih.govrsc.org the resulting halogenated naphthalene derivatives can themselves play a role in advanced catalytic systems. The iodine atom in this compound can be particularly useful in this regard.

Aryl iodides are known to act as catalysts or pre-catalysts in a variety of organic reactions, often through the formation of hypervalent iodine species. It is conceivable that derivatives of this compound could be employed as organocatalysts for specific transformations. Additionally, the naphthalene backbone can serve as a scaffold for the development of novel ligands for transition metal catalysis. The steric and electronic properties of the this compound unit could influence the reactivity and selectivity of a metal center to which it is coordinated. For instance, peri-substituted naphthalene phosphines have been synthesized and studied for their coordination chemistry. nih.gov While not a direct catalytic application, this highlights the potential of using such sterically demanding backbones in ligand design. Furthermore, some transition metal catalysts supported on various materials have been used for the selective hydrogenation of naphthalene. nih.gov

Role as Ligands in Organometallic Complexes for Novel Transformations

There is no available research detailing the use of this compound as a ligand in organometallic complexes. The presence of both a potentially coordinating iodine atom and the electron-withdrawing fluorine atom could influence the electronic properties of a metal center, but no studies have been published to confirm or explore such interactions.

Development of Chiral Derivatives for Asymmetric Catalysis

Similarly, the development of chiral derivatives of this compound for asymmetric catalysis has not been reported in the scientific literature. The inherent chirality that could arise from restricted rotation (atropisomerism) due to the bulky substituents at the 1 and 8 positions is a possibility, but this has not been investigated or documented.

Future Research Directions and Perspectives for 1 Fluoro 3 Iodo 8 Methyl Naphthalene

Emerging Technologies and Methodologies in Organic Synthesis and Characterization

The synthesis and detailed characterization of 1-Fluoro-3-iodo-8-methyl-naphthalene would benefit immensely from the adoption of cutting-edge technologies that are revolutionizing organic chemistry.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

An AI model trained on a vast database of chemical reactions could propose several synthetic routes, taking into account the regioselectivity and chemoselectivity required to install the three different substituents in their specific positions. mdpi.com For instance, the AI could evaluate the merits of introducing the fluorine via a Balz-Schiemann reaction on an amino precursor versus a nucleophilic aromatic substitution, or the optimal stage at which to introduce the iodine and methyl groups.

| Target Molecule | Disconnection Strategy | Key Precursors | Potential Challenges |

| This compound | C-I bond formation | 1-Fluoro-8-methyl-naphthalene | Regioselectivity of iodination |

| This compound | C-F bond formation | 1-Amino-3-iodo-8-methyl-naphthalene | Diazotization and fluorination yields |

| This compound | Naphthalene (B1677914) ring formation | Substituted benzene (B151609) derivatives | Control of cyclization regiochemistry |

Application of Advanced In-situ Spectroscopic Monitoring Techniques

The synthesis of a polysubstituted naphthalene such as this compound likely involves multiple steps where reaction monitoring is crucial for optimizing yields and minimizing byproducts. Advanced in-situ spectroscopic techniques, such as ReactIR (Fourier-transform infrared spectroscopy), Raman spectroscopy, and in-situ NMR, allow for real-time tracking of reactant consumption and product formation without the need for sampling.

For example, during the iodination of a 1-fluoro-8-methylnaphthalene precursor, in-situ IR spectroscopy could monitor the disappearance of the C-H vibrational band at the 3-position and the appearance of new bands corresponding to the C-I bond. This would enable precise determination of the reaction endpoint and provide kinetic data that could be used to understand the reaction mechanism.

Interdisciplinary Research Opportunities

The unique substitution pattern of this compound opens up avenues for interdisciplinary research, connecting fundamental organic chemistry with broader fields like environmental science and biochemistry.

Nexus with Sustainable Chemistry and Environmental Remediation (Mechanistic Focus)

Halogenated aromatic compounds are often persistent environmental pollutants. acs.orgacs.orgnih.gov Research into the environmental fate and potential remediation of this compound would be a valuable contribution to sustainable chemistry. From a mechanistic standpoint, several degradation pathways could be investigated.

Photolytic degradation could be explored, examining how UV radiation might induce cleavage of the C-I or C-F bonds. The C-I bond is significantly weaker and more susceptible to homolytic cleavage, which could be the initial step in its environmental breakdown.

Bioremediation pathways involving microbial degradation are another critical area of study. Certain microorganisms possess dehalogenase enzymes that can cleave carbon-halogen bonds. Investigating the enzymatic degradation of this compound would provide insights into the mechanisms of microbial detoxification of polyhalogenated aromatic hydrocarbons. The presence of both fluorine and iodine offers a unique case to study the selectivity of these enzymes.

Exploration of Bio-inspired Synthetic Pathways for Analogous Compounds

Nature has evolved a diverse array of halogenase enzymes that can regioselectively install halogen atoms onto organic molecules under mild conditions. rsc.orgresearchgate.netnih.govnih.gov Exploring the use of such enzymes for the synthesis of halogenated naphthalenes, including analogs of this compound, is a promising area of green chemistry research.